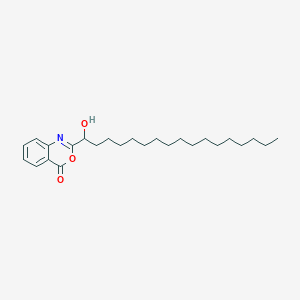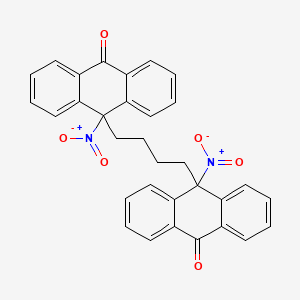
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a long hydrocarbon chain
Métodos De Preparación
The synthesis of 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-hydroxyheptadecanoic acid chloride with anthranilic acid in the presence of pyridine . This reaction yields the desired benzoxazinone compound, which can then be further modified to produce various derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .
Aplicaciones Científicas De Investigación
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of various industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one can be compared with other benzoxazine derivatives and long-chain fatty acid derivatives. Similar compounds include:
2-Hydroxyheptadecanoic acid: A precursor in the synthesis of the benzoxazinone compound.
Anthranilic acid derivatives: Compounds with similar benzoxazine ring structures.
Other benzoxazine derivatives: Compounds with varying substituents on the benzoxazine ring, which may exhibit different chemical and biological properties
This compound’s unique combination of a benzoxazine ring and a long hydrocarbon chain distinguishes it from other similar compounds,
Propiedades
Número CAS |
917764-59-1 |
|---|---|
Fórmula molecular |
C25H39NO3 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
2-(1-hydroxyheptadecyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(27)24-26-22-19-17-16-18-21(22)25(28)29-24/h16-19,23,27H,2-15,20H2,1H3 |
Clave InChI |
GTXQFWARHGBSSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)



![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)

![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)

![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)

